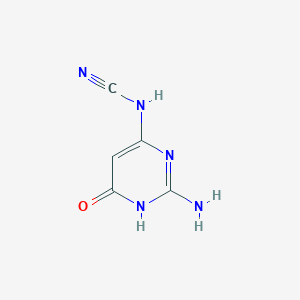

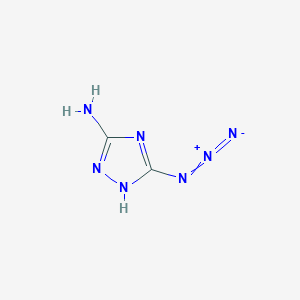

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide

Overview

Description

“(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide” is a pyrimidine derivative . Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Synthesis Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The synthesis of pyrimidine derivatives has been discussed in various studies .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the title compound, C12H10BrN5O3S2·C3H7NO, displays an almost planar amine group. The inter-planar angle between the rings is 31.72 (6)° .Chemical Reactions Analysis

Pyrimidine compounds have been the subject of various chemical reactions . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectra of the target compounds displayed the cyano group stretching vibrations at 2239-2240 cm−1 and amide peaks at approximately 3406, 1645, and 1566 cm−1 .Scientific Research Applications

Molecular Docking and Synthesis

The compound and its derivatives have been involved in the synthesis of various heterocyclic compounds, showing significant interest in molecular docking studies. For instance, compounds synthesized from derivatives of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide demonstrated high affinity with CDK4 protein, indicating potential in drug development and protein interaction studies (Holam, Santhoshkumar, & Killedar, 2022).

Multicomponent Reactions

Cyanamide, a related compound, is used as a building block in multicomponent Biginelli-type reactions, highlighting its role in synthesizing novel heterocyclic compounds under various conditions (Hulme et al., 2008).

Cyclization Reactions

Cyanamides, including this compound, are used in cyclization reactions with different substrates, leading to the formation of diverse heterocyclic compounds. This showcases the compound's versatility in chemical synthesis and the formation of complex molecular structures (Shikhaliev et al., 2008).

Chemical Reactivity and Biological Evaluation

The compound's derivatives have been synthesized and evaluated for their biological activity. For example, reactions involving this compound derivatives have led to the construction of various nitrogen heterocyclic compounds, with studies investigating their potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Novel Synthesis Methods

Efficient one-pot synthesis methods have been developed involving this compound, showcasing innovative approaches to synthesize complex molecular structures like 6-aminopyrazolo[3,4-d]pyrimidines (Tseng et al., 2019).

Mechanism of Action

Target of Action

It is an intermediate in the synthesis of hypoxanthine derivatives, which are known to act as non-competitive antagonists of kainate gluk1/gluk2 receptors .

Mode of Action

As an antagonist, it likely binds to the GluK1/GluK2 receptors, preventing the normal ligand (glutamate) from binding and thus inhibiting the receptor’s function .

Biochemical Pathways

Given its potential role as a gluk1/gluk2 antagonist, it may impact glutamatergic signaling pathways .

Result of Action

As a potential GluK1/GluK2 antagonist, it may inhibit glutamatergic signaling, which could have various effects depending on the specific context within the body .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s behavior .

Future Directions

The future directions of research on similar compounds have been discussed . For instance, increasing levels of drug resistance demonstrate the need for new, improved, and affordable drugs . Also, the structure of compound 1 in PI3Kγ was solved revealing a binding mode in agreement with the SAR observed on PI3Kβ .

Properties

IUPAC Name |

(2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXFLUAGAEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203582 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-74-0 | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

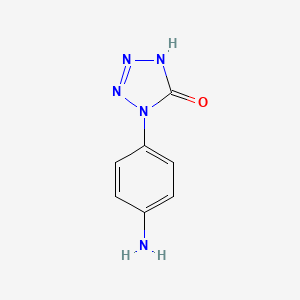

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

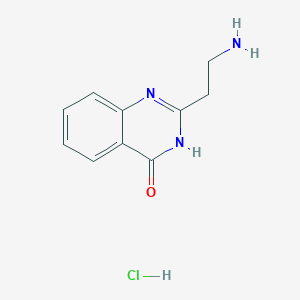

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

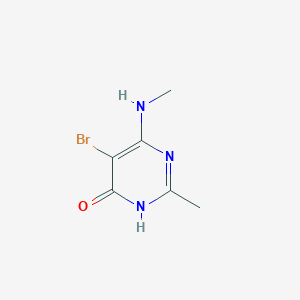

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)